molecular formula C21H19BrN4O3 B11046877 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide

5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide

Cat. No.: B11046877
M. Wt: 455.3 g/mol
InChI Key: FEYVEJGURGZNCL-UHFFFAOYSA-N
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Description

The compound 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide is a complex organic molecule that features a variety of functional groups, including a bromophenyl group, an oxadiazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide: is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both oxadiazole and isoxazole rings in a single molecule is relatively rare and can lead to unique reactivity and interactions with biological targets .

Properties

Molecular Formula

C21H19BrN4O3

Molecular Weight

455.3 g/mol

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(4-methylphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrN4O3/c1-13-5-7-14(8-6-13)12-23-21(27)18-10-17(28-25-18)11-19-24-20(26-29-19)15-3-2-4-16(22)9-15/h2-9,17H,10-12H2,1H3,(H,23,27)

InChI Key

FEYVEJGURGZNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br

Origin of Product

United States

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